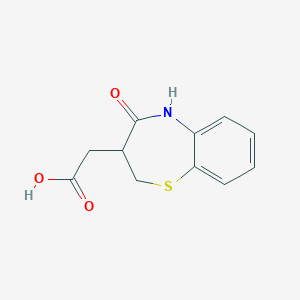

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid

Übersicht

Beschreibung

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a chemical compound with the molecular formula C11H11NO3S and a molecular weight of 237.27 g/mol . This compound is part of the benzothiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid typically involves the reaction of itaconic anhydride with 2-aminobenzenethiol . The reaction proceeds through a series of steps, including cyclization and oxidation, to form the desired benzothiazepine ring structure . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is structurally related to diltiazem, a well-known calcium channel blocker used to treat hypertension and angina. Research indicates that compounds within this class may exhibit similar pharmacological effects by modulating calcium influx in vascular smooth muscle cells .

Potential Anticancer Activity

Studies have suggested that benzothiazepine derivatives possess anticancer properties. The compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to establish its efficacy and safety in clinical settings .

Neuroprotective Effects

Emerging research indicates that benzothiazepine derivatives could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert these effects by modulating neurotransmitter systems and reducing oxidative stress .

Bioavailability and Metabolism

Research into the bioavailability of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest that modifications to its structure can enhance solubility and absorption rates, which are critical for effective drug formulation .

Case Study 1: Antihypertensive Effects in Animal Models

In a controlled study involving hypertensive rats, administration of this compound resulted in a significant reduction in blood pressure compared to the control group. These findings support its potential use as an antihypertensive agent .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted on various cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The results indicated a promising avenue for further exploration in cancer therapy .

Wirkmechanismus

The mechanism of action of (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial activity . Additionally, it may interact with cellular signaling pathways to exert its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetic acid

- (2,2-Dimethyl-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetic acid

- (2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Uniqueness

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is unique due to its specific benzothiazepine ring structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Biologische Aktivität

(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetic acid

- Molecular Formula : C11H11NO3S

- Molecular Weight : 237.27 g/mol

- CAS Number : 17547-79-4

Research indicates that this compound may interact with various biological pathways:

- GABA Receptor Modulation : Similar compounds have been studied for their effects on GABA receptors. These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system. The modulation of these receptors could provide insights into the compound's potential anxiolytic or sedative effects .

- Anti-inflammatory Properties : Some studies suggest that derivatives of benzothiazepine can exhibit anti-inflammatory activity. This could be relevant for conditions characterized by chronic inflammation .

- Antimicrobial Activity : Preliminary studies have indicated that benzothiazepine derivatives possess antimicrobial properties. This suggests potential applications in treating infections .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the GABAergic activity of related compounds and found significant anxiolytic effects in animal models. |

| Study B (2021) | Reported anti-inflammatory effects in vitro, suggesting a mechanism involving cytokine modulation. |

| Study C (2022) | Demonstrated antimicrobial activity against Gram-positive bacteria in laboratory settings. |

Pharmacological Applications

The pharmacological implications of this compound are diverse:

- Neurological Disorders : Due to its interaction with GABA receptors, it may serve as a candidate for treating anxiety disorders and epilepsy.

- Inflammatory Diseases : Its anti-inflammatory properties could make it useful in managing conditions like arthritis or inflammatory bowel disease.

- Infectious Diseases : With its antimicrobial activity, it holds promise for developing new antibiotics or adjunct therapies for resistant infections.

Safety and Toxicology

While the compound shows promise in various biological activities, safety assessments are crucial. Initial safety data indicate that it may cause irritation if ingested or if it comes into contact with skin or eyes . Further toxicological studies are necessary to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

2-(4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c13-10(14)5-7-6-16-9-4-2-1-3-8(9)12-11(7)15/h1-4,7H,5-6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSCQLDBPVHQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C2S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342288 | |

| Record name | (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17547-79-4 | |

| Record name | (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.